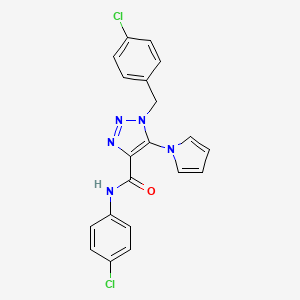
3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” belongs to the 1,3,4-oxadiazole class of compounds . The 1,3,4-oxadiazole scaffold is known for its wide variety of biological activities, particularly in cancer treatment . Structural modifications are important in the development of novel 1,3,4-oxadiazole-based drugs to ensure high cytotoxicity towards malignant cells .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the oxidative cyclization of N-acyl hydrazones, and by the reaction of aromatic hydrazides with aromatic aldehydes through the dehydrative cyclization of 1,2-diacylhydrazines . The oxidative cyclization can be achieved with the utility of different oxidizing agents .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-member heterocyclic ring containing two nitrogen atoms and one oxygen atom . These compounds are interesting due to their π-conjugated electrons and their structural skeleton, which have been widely used in materials science .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include oxidative cyclization, dehydrative cyclization, and various substitution reactions . These reactions are often facilitated by different catalysts and reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary depending on the specific substituents present in the compound. For instance, the presence of a bromine-containing group in the compound can be indicated by a stretching absorption band around 535.73 cm −1 .Aplicaciones Científicas De Investigación
Anticancer Activities
Compounds containing the 1,3,4-oxadiazol moiety, similar to 3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, have been synthesized and evaluated for their potential anticancer activities. For instance, derivatives of 1,3,4-oxadiazole have shown significant activity against breast cancer cell lines, with certain compounds exhibiting moderate activity (Salahuddin et al., 2014). Similarly, N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed, synthesized, and found to possess moderate to excellent anticancer activity against various cancer cell lines, with some derivatives showing higher activity than the reference drug, etoposide (B. Ravinaik et al., 2021).
Antidiabetic Screening
Novel dihydropyrimidine derivatives featuring the 1,3,4-oxadiazol moiety have been synthesized and characterized for their antidiabetic properties. These compounds have demonstrated significant in vitro antidiabetic activity through α-amylase inhibition assays (J. Lalpara et al., 2021).
Nematocidal Activity
Derivatives containing the 1,3,4-oxadiazole moiety have been found to exhibit good nematocidal activity against Bursaphelenchus xylophilus. Certain compounds showed significantly higher activity compared to commercial nematicides, indicating their potential as lead compounds for developing new nematicides (Dan Liu et al., 2022).
Antimicrobial Activities
Synthesized 1,3,4-oxadiazole derivatives have been evaluated for their antimicrobial properties. A study highlighted the synthesis and characterization of novel compounds with notable antibacterial activity against various strains, indicating the potential of these compounds in developing new antibacterial agents (N. P. Rai et al., 2009).
Mecanismo De Acción
Target of action
Benzamides and oxadiazoles often target enzymes or receptors in the body. For example, some benzamides are known to inhibit histone deacetylase, an enzyme involved in gene expression . Oxadiazoles have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, antibacterial, antiviral, and anticancer activities .
Mode of action
The mode of action of “3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” would depend on its specific target. If it were to act like other benzamides, it might bind to an enzyme and inhibit its activity. If it were to act like other oxadiazoles, it might interact with a cellular receptor and modulate its signaling .
Biochemical pathways
The affected pathways would depend on the specific target of “this compound”. For example, if it targets histone deacetylase like some benzamides, it could affect gene expression and influence a variety of cellular processes .
Pharmacokinetics
Many benzamides and oxadiazoles are well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. It could potentially influence a variety of cellular processes, such as cell growth, inflammation, or infection, depending on its target .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of “this compound”. For example, extreme pH or temperature could affect the compound’s stability or its interaction with its target .
Safety and Hazards
Direcciones Futuras
The future directions in the research and development of 1,3,4-oxadiazole derivatives involve further exploration of their anticancer potential, molecular docking, and SAR studies . There is also interest in optimizing the synthesis process and exploring new potential applications of these compounds .
Análisis Bioquímico
Biochemical Properties
The 1,3,4-oxadiazole scaffold, to which 3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide belongs, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions contribute to their antiproliferative effects . The compound has been found to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . It exerts its effects at the molecular level, selectively interacting with nucleic acids, enzymes, and globular proteins .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of similar 1,3,4-oxadiazole derivatives have been studied .
Dosage Effects in Animal Models
Similar 1,3,4-oxadiazole derivatives have shown promising effects in animal models .
Metabolic Pathways
It is known that 1,3,4-oxadiazole derivatives can interact with various enzymes and cofactors .
Transport and Distribution
Similar 1,3,4-oxadiazole derivatives have been studied for their interactions with transporters and binding proteins .
Subcellular Localization
Similar 1,3,4-oxadiazole derivatives have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Propiedades
IUPAC Name |
3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-9-5-8-12(10-13)14(20)17-16-19-18-15(22-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFTZZWTGTUGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
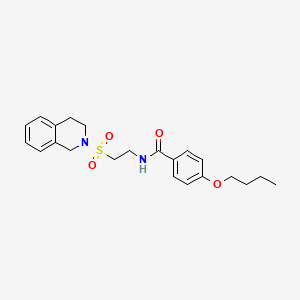
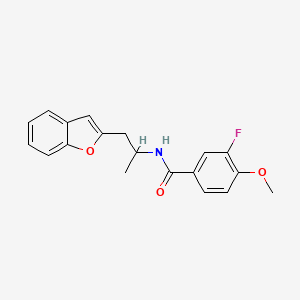
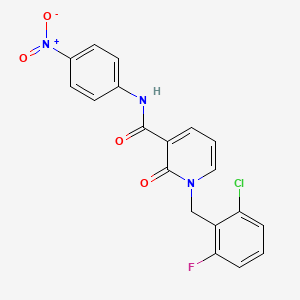
![2-{[2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2598915.png)
![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)
![N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2598918.png)
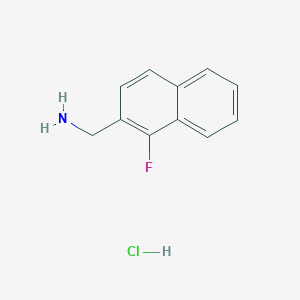

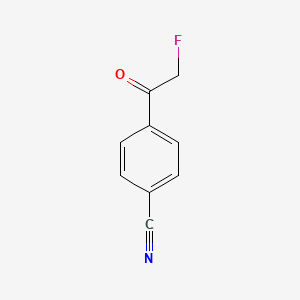
![2-(3-Chlorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2598927.png)
![3-benzyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2598928.png)
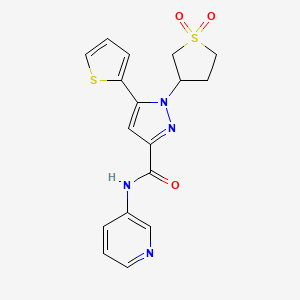
![4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine](/img/structure/B2598933.png)
